molecular formula C17H18ClNO2S B14720872 5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine CAS No. 6953-29-3

5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine

Cat. No.: B14720872
CAS No.: 6953-29-3
M. Wt: 335.8 g/mol
InChI Key: QOQFIHNYLQDDPB-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfanylmethyl group, and a dioxinopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to form 4-chlorophenyl.

    Sulfanylmethylation: The 4-chlorophenyl intermediate undergoes a reaction with a sulfanylmethylating agent to introduce the sulfanylmethyl group.

    Cyclization: The resulting intermediate is then subjected to cyclization reactions to form the dioxinopyridine ring structure.

    Final Modifications: Additional steps may be required to introduce the trimethyl groups and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylmethyl group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disruption of Cellular Processes: Interfering with essential cellular processes, leading to antimicrobial or antiviral effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the chlorophenyl group and has been studied for its antiviral activity.

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure with potential antitubercular activity.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antimicrobial properties.

Uniqueness

5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine is unique due to its dioxinopyridine ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

6953-29-3

Molecular Formula

C17H18ClNO2S

Molecular Weight

335.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine

InChI

InChI=1S/C17H18ClNO2S/c1-11-16-15(9-20-17(2,3)21-16)12(8-19-11)10-22-14-6-4-13(18)5-7-14/h4-8H,9-10H2,1-3H3

InChI Key

QOQFIHNYLQDDPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(OC2)(C)C)CSC3=CC=C(C=C3)Cl

Origin of Product

United States

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